REACTION_CXSMILES
|
CC1C([N+]([O-])=O)=CN=C(N2CCCC2)C=1.[CH3:16][O:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([N+:25]([O-])=O)=[CH:20][N:19]=1>[Pd].O1CCCC1>[CH3:16][O:17][C:18]1[N:19]=[CH:20][C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1 |f:0.1|
|
Name
|
2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1.COC1=NC=C(C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
168 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere at room temperature for 6 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.49 mmol | |
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |